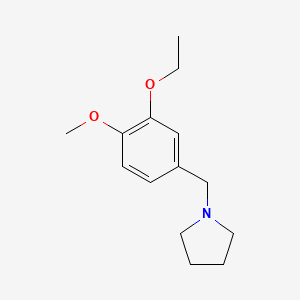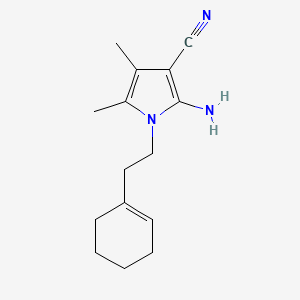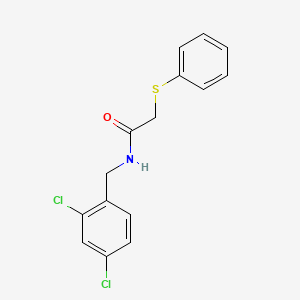
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine, also known as EMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine is not fully understood, but it is believed to interact with specific receptors in the body. In medicinal chemistry, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. In neuroscience, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been shown to bind to specific receptors in the brain, which can modulate the activity of neurons.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been shown to have various biochemical and physiological effects in different studies. In medicinal chemistry, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of acetylcholinesterase (an enzyme that breaks down the neurotransmitter acetylcholine), and reduce the production of reactive oxygen species (ROS) in cells. In neuroscience, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been shown to modulate the activity of GABA receptors (which are involved in the regulation of anxiety and sleep) and dopamine receptors (which are involved in the regulation of movement and reward).
实验室实验的优点和局限性
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific receptors, and its potential as a building block for the synthesis of novel materials. However, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine also has limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine research, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, the investigation of its mechanism of action, and the synthesis of novel materials using 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine as a building block. Additionally, more studies are needed to determine the optimal dosage and toxicity of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine in different contexts.
Conclusion:
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its potential as a drug candidate, a tool for studying the function of neurotransmitter receptors, and a building block for the synthesis of novel materials. More research is needed to fully understand its mechanism of action and determine its optimal dosage and toxicity in different contexts.
合成方法
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with pyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatography processes. This method has been optimized to yield high purity and high yield of 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine.
科学研究应用
1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been studied for its potential as a tool for studying the function of neurotransmitter receptors. In material science, 1-(3-ethoxy-4-methoxybenzyl)pyrrolidine has been explored for its potential as a building block for the synthesis of novel materials.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14-10-12(6-7-13(14)16-2)11-15-8-4-5-9-15/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOGSHSFZOZXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421853 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)



![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

